1-(6-ethyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine
Description
1-(1-Ethyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine is a complex organic compound that belongs to the class of benzothiepin derivatives This compound is characterized by its unique structure, which includes a piperazine ring attached to a benzothiepin moiety
Properties
Molecular Formula |
C20H24N2S |
|---|---|
Molecular Weight |
324.5g/mol |
IUPAC Name |
1-(1-ethyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine |
InChI |
InChI=1S/C20H24N2S/c1-2-15-7-5-8-17-18(22-12-10-21-11-13-22)14-16-6-3-4-9-19(16)23-20(15)17/h3-9,18,21H,2,10-14H2,1H3 |
InChI Key |
VRWXAWXVRQECLB-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC=C1)C(CC3=CC=CC=C3S2)N4CCNCC4 |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(CC3=CC=CC=C3S2)N4CCNCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine typically involves the following steps:
Formation of the Benzothiepin Core: The benzothiepin core is synthesized through a series of reactions starting from a suitable aromatic precursor. This involves cyclization reactions to form the thiepin ring.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzothiepin core.
Ethylation: The final step involves the ethylation of the compound to introduce the ethyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
1-(1-Ethyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Ethyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine
- 1-(3-Ethyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine
Uniqueness
1-(1-Ethyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ethyl group and the position of the piperazine ring contribute to its unique reactivity and interactions with molecular targets.
bbenzothiepin-5-yl)piperazine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
